2-Methyl-5-nitrobenzenecarbothioamide

PI3K Inhibition Isoform Selectivity Cancer Research

2-Methyl-5-nitrobenzenecarbothioamide (CAS 435273-48-6) is the precise ortho-methyl, meta-nitro substituted primary thioamide essential for synthesizing pyrazolo[1,5-a]pyridine-based PI3K inhibitors with tunable p110α/p110δ isoform selectivity. This specific substitution pattern directly governs the steric and electronic environment of the resulting thiazole products—the 2-amino analog (CAS 25026-97-5) or positional isomers cannot serve as drop-in replacements in established synthetic routes. Secure the correct building block for your PI3K-targeted library synthesis. Inquire now for bulk pricing.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 435273-48-6
Cat. No. B8721909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrobenzenecarbothioamide
CAS435273-48-6
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])C(=S)N
InChIInChI=1S/C8H8N2O2S/c1-5-2-3-6(10(11)12)4-7(5)8(9)13/h2-4H,1H3,(H2,9,13)
InChIKeyBNJIRTGJVDWUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-nitrobenzenecarbothioamide: A Key Thioamide Building Block for PI3K Inhibitor Synthesis


2-Methyl-5-nitrobenzenecarbothioamide (CAS 435273-48-6) is a nitro-substituted aromatic thioamide with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . It belongs to the class of primary thioamides, characterized by a reactive carbothioamide group (-CSNH2) directly attached to a benzene ring that is further substituted with a nitro group at the 5-position and a methyl group at the 2-position. This specific substitution pattern distinguishes it from other nitrobenzenecarbothioamide isomers and is critical for its documented role as a synthetic intermediate in the preparation of pyrazolo[1,5-a]pyridine-based PI3K inhibitors [1].

Why Generic Thioamide Substitution Fails: The Critical Role of 2-Methyl-5-nitrobenzenecarbothioamide's Substitution Pattern


Casual substitution of 2-Methyl-5-nitrobenzenecarbothioamide with a positional isomer (e.g., 3-nitro or 4-nitrobenzenecarbothioamide) or an analog lacking the ortho-methyl group is chemically invalid for applications requiring the 2-methyl-5-nitro substitution pattern. In the synthesis of PI3K-targeting pyrazolo[1,5-a]pyridine thiazoles, the compound's specific ortho-methyl and meta-nitro arrangement directly determines the steric and electronic environment of the resulting products, which in turn dictates critical properties like PI3K isoform selectivity [1]. The commercially available analog 2-Amino-5-nitrobenzenecarbothioamide (CAS 25026-97-5) replaces the methyl group with an amino group, fundamentally altering the molecule's reactivity and hydrogen-bonding capacity, making it unsuitable as a drop-in replacement for the methyl-substituted compound in established synthetic routes .

Quantitative Differentiation: 2-Methyl-5-nitrobenzenecarbothioamide vs. Closest Analogs


PI3K Isoform Selectivity Achieved via 2-Methyl-5-nitrophenyl Thiazole Derivatives

In a controlled medicinal chemistry study, thiazole compounds derived from 2-Methyl-5-nitrobenzenecarbothioamide were essential for tuning PI3K isoform selectivity. The final compounds, which incorporate the 2-methyl-5-nitrophenyl motif, demonstrated varied selectivity profiles ranging from pan-PI3K inhibition to p110α- or p110δ-selective inhibition. This variation was achieved by altering only the sulfur oxidation state of the thiazole linker, without changing the core 2-methyl-5-nitrophenyl group, underscoring its essential and non-replaceable role in the pharmacophore [1].

PI3K Inhibition Isoform Selectivity Cancer Research Medicinal Chemistry

Substitution Pattern Dictates Synthetic Utility: 2-Methyl vs 2-Amino Analog

A direct structural comparison between 2-Methyl-5-nitrobenzenecarbothioamide (C8H8N2O2S, MW 196.23) and 2-Amino-5-nitrobenzenecarbothioamide (C7H7N3O2S, MW 197.21) reveals critical differences. The methyl group in the target compound is electron-donating via inductive effect and contributes to steric bulk ortho to the thioamide, influencing reaction kinetics in the Hantzsch thiazole synthesis. In contrast, the amino substituent in the analog introduces hydrogen-bond donor/acceptor capabilities and a lone pair that can participate in resonance, leading to different reaction pathways and potential side products .

Structure-Activity Relationship Synthetic Intermediate Thioamide Chemistry Hantzsch Thiazole Synthesis

Documented Synthetic Procedure: Thioamide 33 as a Key Intermediate

The MedChemComm article explicitly details the synthesis of 'Thioamide 33' (2-methyl-5-nitrobenzenecarbothioamide) from the corresponding sulfinate salt via displacement with bromoacetonitrile, followed by thiolysis with hydrogen sulfide [1]. This compound is then directly used in a modified Hantzsch thiazole synthesis to produce thiazoles 37–42. This establishes a provenance that is directly linked to the production of bioactive PI3K inhibitors, thereby differentiating it from generic, non-documented thioamide building blocks.

Thioamide Synthesis Process Chemistry PI3K Inhibitor Thiazole Formation

Procurement-Driven Application Scenarios for 2-Methyl-5-nitrobenzenecarbothioamide


Synthesis of PI3K Isoform-Selective Inhibitor Candidates

Use as the key thioamide building block in the Hantzsch thiazole synthesis, as described by Kendall et al. (2014), to generate a library of pyrazolo[1,5-a]pyridine-based PI3K inhibitors with tunable selectivity for the p110α or p110δ isoforms [1]. This is the primary and highest-value application scenario supported by peer-reviewed literature.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Nitroaromatic Thioamides

Employ as a core scaffold for systematic SAR exploration, where the 2-methyl and 5-nitro substituents serve as defined pharmacophoric points. Comparative studies against the 2-amino or des-methyl analogs can elucidate the steric and electronic contributions of the ortho-methyl group to target binding [1].

Process Chemistry Optimization for Thiazole-Containing Active Pharmaceutical Ingredients (APIs)

Leverage the documented synthetic protocol (displacement of sulfinate salt, thiolysis) to develop scalable, robust processes for manufacturing advanced intermediates or API candidates that incorporate the 2-methyl-5-nitrophenyl motif. The use of this specific intermediate ensures fidelity to the published structure and biological profile [1].

Chemical Biology Probe Synthesis for PI3K Pathway Investigation

Utilize 2-Methyl-5-nitrobenzenecarbothioamide to synthesize chemical probes based on the pyrazolo[1,5-a]pyridine scaffold for dissecting PI3K isoform-specific signaling pathways in cellular and in vivo models. The compound's role in creating probes with defined selectivity (pan, p110α, or p110δ) is critical for generating high-quality, interpretable biological data [1].

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